4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features both pyrazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The presence of nitrogen and sulfur atoms in the structure contributes to its reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiourea under acidic or basic conditions. The reaction is often carried out in ethanol or other suitable solvents with the addition of catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is tailored to ensure high purity and yield while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can be further functionalized to enhance their biological activity or chemical properties .
Scientific Research Applications
4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The presence of multiple nitrogen atoms allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-amino-4H-1,2,4-triazole-3-thiol: Lacks the pyrazole ring but shares similar reactivity.
4-amino-5-(1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but different substitution pattern on the pyrazole ring.
Uniqueness
4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of pyrazole and triazole rings in a single molecule enhances its versatility as a synthetic intermediate and its potential as a therapeutic agent .
Properties
IUPAC Name |
4-amino-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6S/c6-11-4(9-10-5(11)12)3-1-2-7-8-3/h1-2H,6H2,(H,7,8)(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVYGZKROLEMCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=NNC(=S)N2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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